2,3,6,7-Tetrachloroquinoxaline
Overview
Description
2,3,6,7-Tetrachloroquinoxaline is a chlorinated derivative of quinoxaline, a heterocyclic aromatic organic compound. Its molecular formula is C₈H₂Cl₄N₂, and it has a molecular weight of 267.93 g/mol . This compound is known for its yellow solid form and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,6,7-Tetrachloroquinoxaline can be synthesized through the condensation of o-phenylenediamine with tetrachloropyrazine. The reaction typically involves the use of organic solvents and may require high temperatures and strong catalysts to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrachloroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction:
Major Products
The major products formed from substitution reactions depend on the nucleophile used. For example, reacting with an amine can produce an amino-substituted quinoxaline derivative .
Scientific Research Applications
2,3,6,7-Tetrachloroquinoxaline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,6,7-tetrachloroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroquinoxaline: A less chlorinated derivative with similar chemical properties but potentially different reactivity and applications.
2,3,6,7-Tetrachloropyrazine: Another chlorinated heterocycle with different structural features and reactivity.
Uniqueness
2,3,6,7-Tetrachloroquinoxaline is unique due to its high degree of chlorination, which imparts distinct chemical properties and reactivity compared to less chlorinated derivatives. This makes it valuable for specific research applications where these properties are advantageous .
Properties
IUPAC Name |
2,3,6,7-tetrachloroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl4N2/c9-3-1-5-6(2-4(3)10)14-8(12)7(11)13-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWLQHHUPKCOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399279 | |
Record name | 2,3,6,7-Tetrachloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25983-14-6 | |
Record name | 2,3,6,7-Tetrachloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25983-14-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the sublimation of compounds like 2,3,6,7-tetrachloroquinoxaline?
A: Understanding the sublimation process of a compound, including this compound, provides crucial information about its physical properties. The research paper [] used the Knudsen mass-loss effusion technique to determine the vapor pressure of this compound at various temperatures. This data allows for the calculation of the standard molar enthalpy of sublimation, a key thermodynamic parameter.
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